molecular formula C18H18BrNO5S B2528038 ethyl (2Z)-3-[(4-bromophenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate CAS No. 2380195-58-2

ethyl (2Z)-3-[(4-bromophenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate

Cat. No. B2528038
CAS RN: 2380195-58-2
M. Wt: 440.31
InChI Key: NUNGOGDXRQGUBX-ATVHPVEESA-N
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Description

The compound ethyl (2Z)-3-[(4-bromophenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate is a chemical entity that has been the subject of various studies due to its interesting chemical properties and potential applications. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the behavior and characteristics that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a lithium salt of an ester with a halogenated compound. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a halogenated compound, resulting in a crystalline substance with defined lattice constants and characterized by various spectrometric techniques . Similarly, the synthesis of (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was achieved through an aminohalogenation reaction . These methods suggest that the synthesis of the compound would likely involve similar halogenation and substitution reactions.

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography. For example, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was elucidated in this manner, revealing the distances between various atoms in the molecule and confirming the Z configuration of the double bond . The crystal structure of related compounds often exhibits interesting features such as hydrogen bonding and interactions between different molecular moieties .

Chemical Reactions Analysis

The reactivity of these compounds is highlighted by their ability to undergo various chemical reactions. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate can react with nucleophiles such as dimethyl malonate and methyl acetoacetate to form Michael adducts . This indicates that the compound may also be amenable to similar nucleophilic attacks and could be used as a synthetic intermediate in the preparation of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline nature, as well as their spectroscopic signatures. The compounds often crystallize in specific space groups with defined cell parameters . Spectroscopic techniques such as IR, UV, and NMR are used to identify functional groups and confirm the molecular structure . The presence of hydrogen bonds and other non-covalent interactions can significantly influence the physical properties and stability of the crystals .

Scientific Research Applications

Crystal Engineering and Non-Covalent Interactions

  • Research highlights the significance of non-covalent interactions, such as N⋯π and O⋯π interactions, in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates. These interactions contribute to the formation of unique crystal structures, emphasizing the role of such compounds in understanding and designing crystal networks (Zhenfeng Zhang et al., 2011).

Organic Synthesis and Chemical Properties

  • A study on the synthesis of enantiomerically pure 3-amino-2-methylenealkanoates (Aza-Morita–Baylis–Hillman adducts) mediated by cinchona alkaloids demonstrated the utility of related compounds in producing enantiomerically pure materials, which is crucial for pharmaceutical applications (G. Martelli et al., 2011).

Nonlinear Optical (NLO) Properties

  • A derivative compound's synthesis and characterization showed potential applications in optical nonlinear properties. This research opens avenues for using such compounds in developing materials for optical limiting and other photonic applications (Hasanain A. Abdullmajed et al., 2021).

Structural Analysis and Characterization

  • The structural characterization of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provided insights into its molecular configuration and intermolecular interactions. Such detailed analyses are fundamental for the development of new chemical entities with desired physical and chemical properties (James E. Johnson et al., 2006).

Catalysis and Chemical Reactions

  • Schiff base copper(II) complexes derived from a reaction involving 2-aminobenzenesulfonic acid and related compounds have shown efficiency as catalysts in alcohol oxidation. This finding underscores the potential of these compounds in catalytic processes, contributing to greener and more efficient chemical reactions (S. Hazra et al., 2015).

properties

IUPAC Name

ethyl (Z)-3-(4-bromoanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO5S/c1-3-25-18(21)17(12-20-14-6-4-13(19)5-7-14)26(22,23)16-10-8-15(24-2)9-11-16/h4-12,20H,3H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNGOGDXRQGUBX-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)Br)/S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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